molecular formula C19H17N5 B3065405 N,9-dibenzylpurin-6-amine CAS No. 4059-09-0

N,9-dibenzylpurin-6-amine

Cat. No.: B3065405
CAS No.: 4059-09-0
M. Wt: 315.4 g/mol
InChI Key: SZJGVRNGPKGSMQ-UHFFFAOYSA-N
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Description

N,9-dibenzylpurin-6-amine is an organic compound with the molecular formula C19H17N5. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its stability at room temperature and its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is poorly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9-dibenzylpurin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with benzylamine under basic conditions to form N-benzyl-6-aminopurine. This intermediate is then further alkylated with benzyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N,9-dibenzylpurin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,9-dibenzylpurin-6-oxide, while reduction could produce various amine derivatives .

Scientific Research Applications

N,9-dibenzylpurin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,9-dibenzylpurin-6-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with purine-related enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual benzyl groups, which confer distinct chemical and biological properties. This structural feature enhances its stability and solubility in organic solvents, making it a valuable compound in various research applications .

Properties

IUPAC Name

N,9-dibenzylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-3-7-15(8-4-1)11-20-18-17-19(22-13-21-18)24(14-23-17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJGVRNGPKGSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296516
Record name n,9-dibenzyl-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4059-09-0
Record name n,9-dibenzyl-9h-purin-6-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,9-dibenzyl-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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